Ethyl 2-[(5-oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate
Description
Ethyl 2-[(5-oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate is a triazine derivative characterized by a 1,2,4-triazin-6-yl core modified with a 5-oxo group, a 3-sulfanylidene substituent, and an ethyl propanoate ester. This compound’s ester group may enhance lipophilicity compared to carboxylate salts, making it relevant for applications requiring controlled solubility or membrane permeability.
Properties
IUPAC Name |
ethyl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3S/c1-3-15-7(14)4(2)9-5-6(13)10-8(16)12-11-5/h4H,3H2,1-2H3,(H,9,11)(H2,10,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOALDPAUMUIPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC1=NNC(=S)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(5-oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate (CAS No. 2135645-39-3) is a compound of significant interest in pharmaceutical chemistry due to its potential biological activities. This article examines the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Structure:
- IUPAC Name: Ethyl 5-Oxo-4-phenyl-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate
- Molecular Formula: C12H11N3O3S
- Molecular Weight: 277.3 g/mol
- SMILES Notation: [H]N1N=C(C(=O)OCC)C(=O)N(C1=S)C1=CC=CC=C1
The biological activity of this compound primarily involves its interaction with various biological targets:
- Antimicrobial Activity : Studies have shown that compounds containing the triazine ring exhibit antimicrobial properties. The presence of the sulfanylidene group enhances this activity by disrupting bacterial cell wall synthesis and function.
- Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals and reduce oxidative stress in cellular environments. This is particularly relevant in the context of neurodegenerative diseases.
- Enzyme Inhibition : Preliminary research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways related to cancer proliferation.
Therapeutic Applications
This compound shows promise in several therapeutic areas:
| Therapeutic Area | Potential Application |
|---|---|
| Antimicrobial | Treatment of bacterial infections |
| Oncology | Potential anti-cancer agent |
| Neurology | Neuroprotective effects in oxidative stress-related disorders |
Case Study 1: Antimicrobial Efficacy
A study conducted by Khalil et al. demonstrated the antimicrobial effects of derivatives similar to Ethyl 2-[...]. The results indicated a significant reduction in bacterial growth rates when tested against common pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study 2: Antioxidant Activity
Research published in the Journal of Medicinal Chemistry reported that compounds with a similar structure to Ethyl 2-[...] exhibited strong antioxidant activity in vitro. The study utilized DPPH and ABTS assays to quantify the radical scavenging capacity.
Case Study 3: Enzyme Inhibition
In a recent investigation into enzyme inhibitors for cancer treatment, researchers found that Ethyl 2-[...] showed promising results against specific kinases involved in tumor growth. The IC50 values indicated effective inhibition at low concentrations.
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazine Core Modifications
Ethyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]-3-oxobutanoate
- Key Differences: Replaces the 5-oxo and 3-sulfanylidene groups with 3,5-dioxo and sulfanyl (C-SH) moieties. The additional 3-oxobutanoate chain increases molecular weight and may alter hydrogen-bonding capacity.
- Implications : The dioxo groups likely enhance polarity, reducing lipid solubility compared to the target compound. The absence of sulfanylidene may decrease stability under oxidative conditions .
Methyl 3-(4-amino-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoate
- Key Differences: Features a 4-amino group and 3,5-dioxo substituents instead of sulfanylidene. The methyl ester reduces steric hindrance compared to ethyl.
- The dioxo groups may increase susceptibility to nucleophilic attack compared to the sulfanylidene-containing target compound .
Ester Group Variations
Isopropyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate
- Key Differences : Substitutes the ethyl ester with isopropyl, increasing steric bulk and hydrophobicity.
- Implications : The isopropyl group may slow ester hydrolysis, extending half-life in biological systems. However, reduced solubility could limit bioavailability compared to the ethyl variant .
Ethyl 3-oxo-3-(substituted phenyl)propanoate Derivatives
- Key Differences : Replace the triazine core with tetrahydropyrimidine rings.
- These derivatives are often synthesized via Biginelli reactions, contrasting with triazine-based pathways .
Functional Group and Application Comparisons
Herbicidal Triazines (e.g., Atrazine)
- Key Differences: Chloro and ethylamino substituents on the triazine ring (e.g., 2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine).
- Implications: The target compound lacks chloro groups, which are critical for herbicidal activity in triazines like atrazine. The sulfanylidene group may instead confer unique bioactivity, possibly in non-agrochemical applications .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
- Key Differences : Contain sulfonylurea bridges (e.g., methyl 2-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate).
- Implications : The target compound’s ester and sulfanylidene groups diverge from sulfonylurea’s sulfonamide and urea motifs, suggesting distinct mechanisms of action .
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
